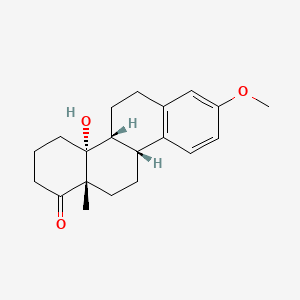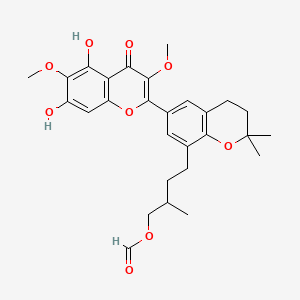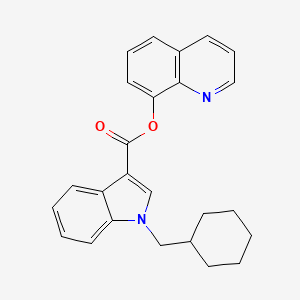
Isovouacapenol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovouacapenol C is a cassane-type diterpene isolated from the leaves of the plant Caesalpinia pulcherrima. This compound is part of a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Mecanismo De Acción
Target of Action
Isovouacapenol C is a cassane furanoditerpene
Mode of Action
The compound is known to have three cyclohexane rings that are trans fused . Two of these rings are in chair conformations, and the third is in a twisted half-chair conformation . An intramolecular C-H⋯O interaction generates an S(6) ring . These structural features may play a role in its interaction with its targets, but the exact mode of action remains to be elucidated.
Result of Action
It has been suggested that this compound exhibits antifeedant activity against certain insects , indicating that it may have potential as a natural pesticide. More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Análisis Bioquímico
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Isovouacapenol C has been found to have significant effects on various types of cells. For instance, it has shown moderate cytotoxic activity towards KB (human oral carcinonoid cancer), BC (human breast cancer) and NCl-H187 (small cell lung cancer) cell lines . The exact mechanisms by which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.
Molecular Mechanism
It is known that the compound has a complex structure with three cyclohexane rings that are trans fused . The absolute configurations of the stereogenic centres at positions 4a, 5, 6, 6a, 7, 11a and 11b are R, R, R, S, R, S and R, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isovouacapenol C is typically isolated from the roots and leaves of Caesalpinia pulcherrima. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The dichloromethane extract of the air-dried leaves is subjected to silica gel chromatography to afford the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Caesalpinia pulcherrima. The process involves the collection of plant material, drying, and solvent extraction followed by chromatographic purification .
Análisis De Reacciones Químicas
Types of Reactions: Isovouacapenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for interactions with different reagents, leading to the formation of various derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used for further research .
Aplicaciones Científicas De Investigación
Isovouacapenol C has a wide range of scientific research applications:
Comparación Con Compuestos Similares
- Isovouacapenol A
- Isovouacapenol B
- Isovouacapenol D
- Isovouacapenol E
Comparison: Isovouacapenol C is unique among its analogs due to its specific structural features and biological activities. While all these compounds share a common cassane-type diterpene backbone, this compound has distinct functional groups that contribute to its unique properties . For example, Isovouacapenol E, another cassane-type diterpene, has different substituents that result in varied biological activities .
Propiedades
IUPAC Name |
[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSGWGTHSRGHT-WVTZLOSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of Isovouacapenol C?
A1: this compound, a cassane furanoditerpene isolated from Caesalpinia pulcherrima, exhibits significant antifeedant activity against two insect species: Mythimna separate [] and Plutella xylostella []. This suggests potential applications in insect pest control.
Q2: What is the absolute configuration of this compound?
A2: this compound possesses multiple chiral centers. X-ray crystallography confirmed the absolute configurations of the stereogenic centers at positions 4a, 5, 6, 6a, 7, 11a, and 11b to be R, R, R, S, R, S, and R, respectively [].
Q3: How does the structure of this compound relate to its antifeedant activity?
A3: While this compound shows potent antifeedant activity, closely related compounds isolated from Caesalpinia pulcherrima, such as those with a 2,5-dimethoxyfuranocassane structure (caesalpulcherrins A-J), did not show the same level of activity []. This suggests that the specific arrangement of functional groups in this compound, particularly the presence of the benzoate ester and the unmodified furan ring, are crucial for its interaction with insect chemoreceptors and subsequent antifeedant effects. Further research exploring structure-activity relationships within this class of compounds is necessary to fully elucidate the structural features responsible for the observed activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)





![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)

